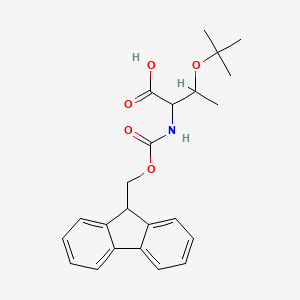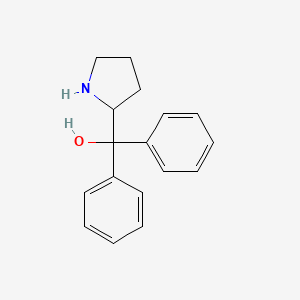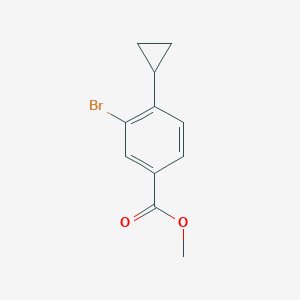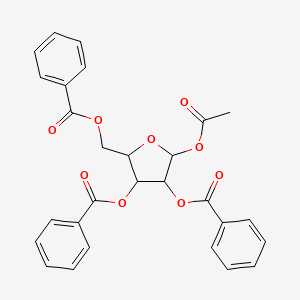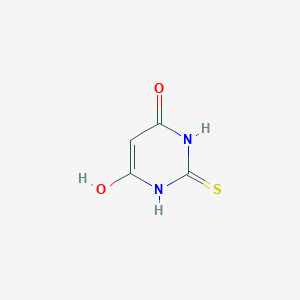
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienyl ligands and phosphanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized through the deprotonation of cyclopentadiene using a strong base such as sodium hydride.
Coordination to Iron(2+) Ion: The cyclopentadienyl ligands are then coordinated to the iron(2+) ion in the presence of a suitable solvent like tetrahydrofuran (THF).
Introduction of Phosphanyl Groups: The dicyclohexylphosphanyl groups are introduced through a ligand exchange reaction, where the phosphanyl ligands replace other ligands coordinated to the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).
Reduction: Reduction reactions can also occur, reducing the iron(2+) ion to iron(0).
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphine ligands and solvents like dichloromethane.
Major Products
Oxidation: Iron(3+) complexes with modified ligand structures.
Reduction: Iron(0) complexes or iron nanoparticles.
Substitution: New organometallic complexes with different ligand environments.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential in creating new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic compounds.
Biological Imaging: Its unique properties make it a candidate for use in imaging techniques such as MRI.
Industry
Manufacturing: The compound is used in the synthesis of fine chemicals and specialty materials.
Electronics: It is explored for use in electronic devices due to its conductive properties.
作用机制
The compound exerts its effects through coordination chemistry, where the iron(2+) ion interacts with various ligands. The molecular targets include substrates in catalytic reactions, where the compound facilitates the transformation of reactants to products. The pathways involved often include electron transfer processes and ligand exchange mechanisms.
相似化合物的比较
Similar Compounds
Iron(2+) cyclopenta-2,4-dien-1-ide complexes: These compounds have similar structures but different ligand environments.
Phosphanyl-substituted iron complexes: These compounds feature different phosphanyl ligands but share similar coordination chemistry.
Uniqueness
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is unique due to its specific combination of cyclopentadienyl and phosphanyl ligands, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in specialized applications such as asymmetric catalysis and advanced material synthesis.
属性
分子式 |
C43H63FeNP2 |
|---|---|
分子量 |
711.8 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
InChI 键 |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
手性 SMILES |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
规范 SMILES |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


